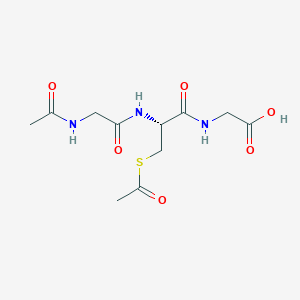
N-Acetylglycyl-S-acetyl-L-cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycyl-S-acetyl-L-cysteinylglycine is a complex organic compound that belongs to the family of acetylated amino acids This compound is characterized by the presence of acetyl groups attached to glycine and cysteine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylglycyl-S-acetyl-L-cysteinylglycine typically involves the acetylation of glycine and cysteine residues. The process begins with the protection of the amino and thiol groups to prevent unwanted side reactions. The acetylation is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetylglycyl-S-acetyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new acetylated derivatives.
Aplicaciones Científicas De Investigación
N-Acetylglycyl-S-acetyl-L-cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in peptide synthesis.
Biology: Studied for its role in cellular processes, including protein folding and redox regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of N-Acetylglycyl-S-acetyl-L-cysteinylglycine involves its ability to modulate redox reactions within cells. The compound can donate or accept electrons, thereby influencing the redox state of cellular components. This activity is primarily mediated through the thiol group in the cysteine residue, which can form disulfide bonds with other thiol-containing molecules. Additionally, the acetyl groups may enhance the stability and solubility of the compound, facilitating its interactions with biological targets.
Comparación Con Compuestos Similares
N-Acetylcysteine (NAC): A well-known antioxidant and mucolytic agent.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
Glutathione: A tripeptide with significant antioxidant properties.
Comparison: N-Acetylglycyl-S-acetyl-L-cysteinylglycine is unique due to its combination of acetylated glycine and cysteine residues, which confer distinct chemical and biological properties. Unlike N-Acetylcysteine, which primarily functions as an antioxidant, this compound may have additional roles in peptide synthesis and redox regulation. Compared to N-Acetylglycine, it offers more complex interactions due to the presence of the thiol group. Glutathione, while similar in its redox activity, differs in its structure and specific biological functions.
Propiedades
Número CAS |
63478-63-7 |
|---|---|
Fórmula molecular |
C11H17N3O6S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
2-[[(2R)-2-[(2-acetamidoacetyl)amino]-3-acetylsulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N3O6S/c1-6(15)12-3-9(17)14-8(5-21-7(2)16)11(20)13-4-10(18)19/h8H,3-5H2,1-2H3,(H,12,15)(H,13,20)(H,14,17)(H,18,19)/t8-/m0/s1 |
Clave InChI |
HTEYNDCKYNWPGE-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)NCC(=O)N[C@@H](CSC(=O)C)C(=O)NCC(=O)O |
SMILES canónico |
CC(=O)NCC(=O)NC(CSC(=O)C)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
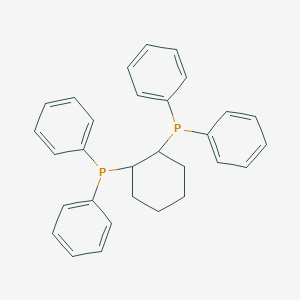
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
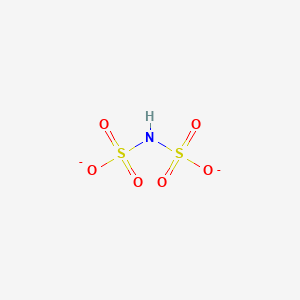
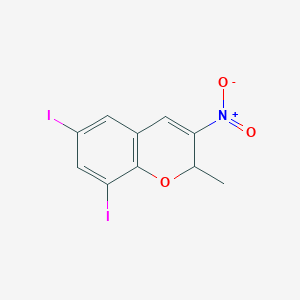

![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
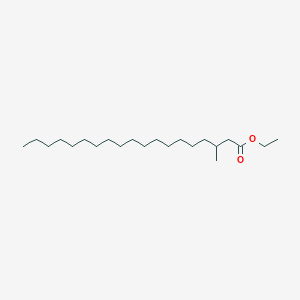
![1-[3-Deoxy-3-fluoro-3-(hydroxymethyl)-beta-D-xylofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14499757.png)




